Ethyl Morpholine-3-Carboxylate: Physicochemical Profiling, Synthesis, and Applications in Drug Development
Ethyl Morpholine-3-Carboxylate: Physicochemical Profiling, Synthesis, and Applications in Drug Development
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, functionalized nitrogen-containing heterocycles serve as foundational scaffolds for drug discovery. Ethyl morpholine-3-carboxylate (and its enantiopure derivatives, such as the (S)-enantiomer) is a highly versatile building block. Characterized by its dual functionality—a secondary amine within a morpholine ring and an ester group—it allows for orthogonal synthetic modifications. This technical whitepaper provides an in-depth analysis of its physicochemical properties, specifically its molecular weight and boiling point, alongside self-validating synthesis protocols and its critical role in developing soluble adenylyl cyclase (sAC) inhibitors[1].
Physicochemical Profiling: Molecular Weight and Boiling Point
Understanding the exact physicochemical properties of ethyl morpholine-3-carboxylate is paramount for optimizing reaction conditions, purification workflows (such as distillation), and downstream pharmacokinetic modeling.
Molecular Weight (MW)
The molecular formula for the free base of ethyl morpholine-3-carboxylate is C₇H₁₃NO₃ , yielding a precise molecular weight of 159.18 g/mol [2].
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Causality in Drug Design: This low molecular weight makes it an ideal candidate for fragment-based drug discovery (FBDD). When incorporated into larger active pharmaceutical ingredients (APIs), its minimal mass contribution helps medicinal chemists maintain the final drug candidate's molecular weight well below the 500 Da threshold dictated by Lipinski’s Rule of Five, ensuring favorable oral bioavailability.
Boiling Point (BP)
The predicted boiling point of ethyl morpholine-3-carboxylate is approximately 221.4 °C at 760 Torr (atmospheric pressure) [3].
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Causality in Purification: A boiling point of >220 °C indicates strong intermolecular interactions, primarily hydrogen bonding from the secondary amine (N-H) and dipole-dipole interactions from the ester carbonyl. Because exposing the compound to temperatures exceeding 200 °C can lead to thermal degradation or unwanted transamidation reactions, vacuum distillation (reduced pressure) is strictly required for the purification of the free base.
Quantitative Data Summary
| Property | Value / Description | Clinical / Synthetic Relevance |
| Chemical Name | Ethyl morpholine-3-carboxylate | Core heterocyclic building block. |
| CAS Numbers | 84005-98-1 (General/HCl) 132946-21-5 ((S)-Free Base) | Essential for sourcing specific enantiomers[4]. |
| Molecular Formula | C₇H₁₃NO₃ | Provides orthogonal reactive sites. |
| Molecular Weight | 159.18 g/mol | Optimal for fragment-based drug design. |
| Boiling Point | ~221.4 °C at 760 Torr | Dictates the necessity of vacuum distillation[3]. |
Self-Validating Synthesis & Purification Protocol
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride via direct esterification, followed by free-base isolation.
Rationale & Causality
We utilize Thionyl Chloride (SOCl₂) in absolute ethanol. SOCl₂ reacts with ethanol to generate HCl in situ, which acts as the acid catalyst for the esterification of morpholine-3-carboxylic acid. This method prevents the introduction of aqueous acids, driving the equilibrium toward the ester product while simultaneously protecting the secondary amine as a hydrochloride salt.
Step-by-Step Methodology
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Preparation: Suspend 1.0 equivalent of (S)-morpholine-3-carboxylic acid in absolute ethanol (10 volumes) under an inert nitrogen atmosphere.
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Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of Thionyl Chloride (SOCl₂). Causality: The reaction is highly exothermic; controlled addition prevents solvent boil-off and side-product formation.
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Reflux: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78 °C) for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.
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Concentration: Remove the ethanol and excess SOCl₂ under reduced pressure to yield crude (S)-ethyl morpholine-3-carboxylate hydrochloride[5].
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Free-Basing (Self-Validating Step): Dissolve the crude salt in minimal water and cool to 5 °C. Adjust the pH to 9.0 using saturated aqueous Na₂CO₃. Extract the aqueous layer thoroughly with Dichloromethane (DCM) (3 x 5 volumes). Validation: The morpholine derivative will only partition into the organic layer once the amine is fully deprotonated.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil via fractional vacuum distillation (e.g., at 10-15 Torr, the boiling point will drop significantly below the 221.4 °C atmospheric mark, preventing thermal degradation).
Applications in Drug Development: sAC Inhibitors
Ethyl morpholine-3-carboxylate is heavily utilized in the synthesis of biologically active compounds targeting neurological disorders, inflammatory diseases, and novel contraceptives[6].
A prominent application is its role as a precursor in the synthesis of Soluble Adenylyl Cyclase (sAC) inhibitors [7]. sAC is a critical enzyme responsible for regulating intracellular cyclic AMP (cAMP) levels in response to bicarbonate and calcium ions.
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Mechanistic Insight: By utilizing the morpholine-3-carboxylate scaffold, chemists can perform multi-step syntheses (e.g., amidation of the ester and alkylation of the amine) to create high-affinity sAC inhibitors. These inhibitors have been validated in vitro and in vivo as potent non-hormonal contraceptive agents and anti-inflammatory drugs[8].
Workflow: From Scaffold to Therapeutic Efficacy
Caption: Synthetic and mechanistic workflow of ethyl morpholine-3-carboxylate in sAC inhibitor development.
References
- Google Patents. "WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof." Google Patents.
- Google Patents. "US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof." Google Patents.
Sources
- 1. WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Ethyl Morpholine-3-carboxylate|RUO [benchchem.com]
- 3. Ethyl Morpholine-3-carboxylate|RUO [benchchem.com]
- 4. 132946-21-5|(S)-Ethyl morpholine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [sigmaaldrich.com]
- 6. Buy Methyl 3-Morpholinecarboxylate | 126264-49-1 [smolecule.com]
- 7. US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof - Google Patents [patents.google.com]
